L-Histidine

Descripción

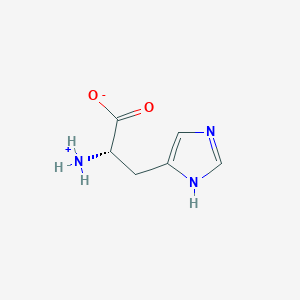

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDVDQJCIGZPNO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Record name | histidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Histidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26062-48-6 | |

| Record name | L-Histidine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26062-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9023126 | |

| Record name | L-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |

| Record name | Histidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Histidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol) | |

| Record name | Histidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-HISTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Histidine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Histidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles or plates, COLORLESS | |

CAS No. |

71-00-1 | |

| Record name | L-Histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Histidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QD397987E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-HISTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C | |

| Record name | Histidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-HISTIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Microbial Biosynthesis of L-Histidine

Bacterial Pathways in Corynebacterium glutamicum

The this compound biosynthetic pathway in C. glutamicum involves ten enzymatic steps starting from phosphoribosyl pyrophosphate (PRPP) and adenosine triphosphate (ATP). Key enzymes include imidazoleglycerol-phosphate synthase (HisFH) and histidinol-phosphate phosphatase (HisN) , which catalyze the formation of imidazole intermediates and dephosphorylation steps, respectively. Transcriptional regulation occurs via four histidine operons (his1 to his4), which are tightly controlled during stringent response and histidine feedback inhibition. Industrial strains engineered to overexpress these operons and attenuate regulatory elements achieve yields exceeding 50 g/L in fed-batch fermentations.

Yeast Pathways in Saccharomyces cerevisiae

In S. cerevisiae, histidine biosynthesis begins with the condensation of PRPP and ATP by ATP-phosphoribosyl transferase (HIS1) , followed by a series of transformations mediated by HIS4, HIS6, and HIS7 enzymes. The pathway diverges from bacterial systems at the formation of D-erythro-imidazole-glycerol-phosphate , which is converted to L-histidinol phosphate via HIS3 and HIS5. Final oxidation steps by HIS4 yield this compound with a typical cellular yield of 12–18 mg/g dry cell weight. While less efficient than bacterial systems, yeast-based production is advantageous for eukaryotic post-translational modifications in therapeutic protein synthesis.

Table 1: Comparison of Microbial Biosynthesis Methods

Chemical Synthesis Methodologies

Ion-Exchange Resin-Based Production

A patented method (CN101125831A) isolates this compound from protein hydrolysates using strong acidic cationic resins and strong basic anionic resins . The process involves:

- Hydrolysate Preparation : Protein hydrolysis followed by isoelectric precipitation of competing amino acids (e.g., L-cystine).

- Primary Resin Adsorption : Loading the supernatant onto a strong acidic resin (e.g., sulfonated polystyrene) to bind this compound.

- Ammonia Elution : Eluting bound histidine with 0.1–1.0% ammonia, achieving a recovery rate of 85–92%.

- Decolorization and Crystallization : Activated carbon treatment and resin-mediated pH adjustment yield pharmaceutical-grade this compound with optical rotation $$[α]_D^{20}$$ +12.1° to +12.8° and purity ≥99.8%.

Palladium-Catalyzed Organic Synthesis

A laboratory-scale synthesis route employs palladium on activated charcoal for hydrogenolysis of protected histidine precursors. Key steps include:

- Deprotection : Cleavage of tert-butyl and diphenylmethylene groups using citric acid.

- Hydrogenolysis : Catalytic removal of benzyl groups under H₂ atmosphere, yielding this compound dihydrochloride.

- Neutralization and Crystallization : pH adjustment with K₂CO₃ and recrystallization from methanol-cyclohexane mixtures achieve 84.5% yield and 99% enantiomeric excess.

Table 2: Chemical Synthesis Performance Metrics

| Method | Key Reagents | Yield (%) | Purity (%) | Optical Purity (%) | Source |

|---|---|---|---|---|---|

| Ion-Exchange Resins | NH₃, HCl, Activated Carbon | 85–92 | ≥99.8 | 99.5–101.5 | |

| Palladium Hydrogenolysis | Pd/C, Citric Acid | 84.5 | 99.0 | 99.0 |

Isotopic Labeling Techniques

¹³C-Labeled this compound Synthesis

A specialized protocol for 2'-¹³C-L-histidine starts with ¹³C-thiocyanate, proceeding through imidazole intermediates and O’Donnell alkylation. Critical steps include:

- Thiocyanate Cyclization : Reaction with ethyl glycinate to form ¹³C-labeled imidazole rings.

- Chloromethylation : Conversion to 1-benzyl-5-chloromethylimidazolium chloride.

- Alkylation and Deprotection : Coupling with tert-butyl glycinate followed by acid hydrolysis and hydrogenolysis yields ¹³C-histidine with 99% isotopic enrichment.

Table 3: Isotopic Labeling Efficiency

| Isotope | Starting Material | Key Step | Enrichment (%) | Application | Source |

|---|---|---|---|---|---|

| ¹³C | ¹³C-Thiocyanate | O’Donnell Alkylation | 99 | NMR Spectroscopy |

Análisis De Reacciones Químicas

Tipos de reacciones

La histidina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La histidina se puede oxidar para formar varios productos, incluida la histidina sulfóxido.

Reducción: La histidina se puede reducir para formar histidinol.

Sustitución: La histidina puede sufrir reacciones de sustitución, particularmente en el anillo de imidazol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios electrófilos para reacciones de sustitución.

Productos principales

Oxidación: Histidina sulfóxido

Reducción: Histidinol

Sustitución: Varios derivados de histidina sustituidos

Aplicaciones Científicas De Investigación

Biochemical Properties of L-Histidine

This compound is characterized by its unique chemical structure, which allows it to participate in various biological functions:

- Proton Buffering : this compound acts as a proton donor or acceptor, helping to maintain pH balance in biological systems.

- Metal Ion Chelation : It has the ability to bind metal ions, which is crucial for numerous enzymatic reactions.

- Antioxidant Activity : this compound can scavenge reactive oxygen species, thereby protecting cells from oxidative stress .

Neurological Disorders

Recent studies have indicated that this compound supplementation may have neuroprotective effects. In vitro experiments demonstrated that this compound, along with L-carnosine, improved neurogenesis and reduced markers of brain aging in neuronal cell lines. Specifically, it upregulated neuronal markers while downregulating amyloid beta levels and pro-inflammatory cytokines .

Skin Health

This compound has been shown to enhance skin barrier function and reduce the severity of atopic dermatitis (AD). A clinical study involving adult patients revealed that daily oral this compound supplementation led to a significant reduction in AD severity by 34% after four weeks. The mechanism involves the incorporation of this compound into filaggrin, a key protein for skin hydration and barrier integrity .

Cardiovascular Health

This compound is utilized in organ preservation solutions during cardiac surgery due to its protective effects on myocardial tissue. Its role in reducing ischemia-reperfusion injury highlights its potential in cardiac health interventions .

Exercise Performance

Research suggests that this compound supplementation may mitigate fatigue during strenuous exercise by enhancing muscle performance and recovery, although further studies are needed to substantiate these claims .

Atopic Dermatitis Study

A randomized controlled trial assessed the effects of oral this compound on adults with atopic dermatitis. Participants who received this compound showed significant improvements in disease severity compared to the placebo group, indicating its therapeutic potential for skin conditions .

| Study Parameter | This compound Group (n=24) | Placebo Group (n=24) |

|---|---|---|

| Reduction in SCORAD scores | 34% | No significant change |

| Adverse Events | 9 | 1 |

| Severe Adverse Events | 0 | 0 |

Neuroprotective Effects

In another study focusing on neuroprotection, treatment with this compound significantly improved cellular outcomes in models of neurodegeneration, suggesting its utility as an adjunct therapy for cognitive decline associated with aging .

Safety and Side Effects

While this compound supplementation is generally considered safe, high doses (over 24 g/day) have been associated with adverse effects such as cognitive impairment and decreased serum zinc levels. Therefore, it is crucial to adhere to recommended dosages during supplementation .

Mecanismo De Acción

La histidina ejerce sus efectos a través de varios mecanismos:

Catálisis enzimática: La histidina se encuentra a menudo en los sitios activos de las enzimas, donde participa en reacciones catalíticas.

Interacciones proteicas: La cadena lateral de imidazol de la histidina puede formar enlaces de hidrógeno y coordinarse con iones metálicos, facilitando las interacciones proteicas.

Producción de histamina: La histidina es un precursor de la histamina, que desempeña un papel en las respuestas inmunitarias y la secreción de ácido gástrico.

Comparación Con Compuestos Similares

Structural Comparison with Similar Amino Acids

L-Histidine belongs to the cationic amino acid group, alongside L-lysine and L-arginine. Key structural and functional differences include:

| Property | This compound | L-Lysine | L-Arginine |

|---|---|---|---|

| Side Chain | Imidazole ring (heterocyclic) | Aliphatic amine | Guanidino group |

| pKa (side chain) | ~6.0 | ~10.5 | ~12.5 |

| Metal Binding | Binds Zn²⁺, Ni²⁺ via imidazole | Binds via ε-amino group | Binds via guanidino group |

| Biological Role | Antioxidant, enzyme cofactor | Protein synthesis, collagen | Nitric oxide precursor |

Key Findings :

- L-Lysine & this compound : In dry-cured meat, a 1:1 blend of L-lysine and this compound reduced sodium content by 58% while enhancing lipase activity, outperforming NaCl .

- L-Arginine : Unlike histidine, arginine lacks a heterocyclic ring and shows minimal fluorescence response in microbial sensors, indicating weaker interactions with charged biomolecules .

Antimicrobial Activity

This compound inhibits biofilm formation in Saccharomyces cerevisiae by modulating cell-surface charge interactions. At pH 3.0, its cationic imidazole group repels positively charged yeast cells, reducing adhesion by 40–60%. In contrast, hydrophobic peptides like PAF26 enhance biofilm formation .

Metal Toxicity Protection

Both L- and D-histidine bind Zn²⁺ and Ni²⁺ with equal affinity (Kd ~10⁻⁴ M), protecting C. elegans from metal toxicity. However, only this compound is incorporated into proteins, highlighting a distinction between chemical and biological activity .

Metabolomic Interactions

In bovine mammary cells, this compound counteracts high non-esterified fatty acid (NEFA) levels, reducing ketosis risk by modulating 1-linoleoylglycerophosphocholine synthesis. NEFA alone increases ketogenic metabolites by 2.5-fold .

Enzymatic Interactions and Substrate Specificity

Kinetic Parameters

| Enzyme/Substrate | Km (mM) | Vmax (µM/min) | Reference |

|---|---|---|---|

| GkHAL (this compound) | 3.43 | 12.8 | |

| GkHAL (this compound methyl ester) | 7.99 | 9.6 | |

| EgtD (this compound) | 0.85 | 4.2 |

Key Insights :

- Mutant enzymes (e.g., R280K) exhibit higher affinity for this compound methyl ester than this compound, suggesting steric and electronic influences on substrate binding .

- In Mycobacterium tuberculosis, histidine derivatives (e.g., HD6) inhibit EgtD enzyme activity (EC₅₀ = 25–50 µM) by mimicking this compound’s interactions with Asn166 and Tyr39 .

Food Industry

- Sodium Reduction : Replacing 50% NaCl with this compound/L-lysine in dry-cured beef accelerates processing time by 20% and enhances lipid oxidation (TBARS increased by 15%) .

Biomedical Materials

- Nonlinear Optics (NLO): this compound tetrafluoroborate exhibits higher second-harmonic generation (SHG) efficiency (1.5× KDP) than arginine phosphate due to its asymmetric polarizability .

Biotechnology

- Biochar-Mediated Biosynthesis : E. coli treated with 3% tobacco-straw biochar increases this compound production by 17.3% via HisG protein activation, outperforming genetic engineering methods .

Actividad Biológica

L-Histidine is an essential amino acid that plays a crucial role in various biological processes. Its unique properties contribute to its involvement in metabolic pathways, physiological functions, and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

This compound is characterized by its imidazole side chain, which imparts unique chemical properties such as proton buffering and metal ion chelation. These properties are vital for various physiological functions:

- Proton Buffering : this compound helps maintain pH balance in biological systems.

- Metal Ion Chelation : It binds metal ions, facilitating their transport and utilization in enzymatic reactions.

- Antioxidant Activity : this compound scavenges reactive oxygen and nitrogen species, protecting cells from oxidative stress.

Physiological Roles

This compound is involved in several key physiological processes:

- Erythropoiesis : It contributes to red blood cell production.

- Histaminergic System : As a precursor to histamine, it plays a role in immune responses and neurotransmission.

- Wound Healing : Histidine-rich proteins are implicated in skin repair and inflammation reduction .

Biological Activities

Research has identified various biological activities associated with this compound and histidine-rich peptides:

- Antimicrobial Properties : Histidine-rich peptides exhibit antimicrobial activity against various pathogens, including bacteria and fungi. They disrupt microbial membranes, enhancing their efficacy .

- Cell Penetration and Protein Transduction : Certain histidine-rich peptides facilitate cellular uptake of therapeutic proteins and nucleic acids, which can be beneficial for drug delivery systems .

- Neuroprotective Effects : Studies suggest that this compound supplementation may have neuroprotective effects in conditions like Alzheimer's disease and other neurological disorders .

Table 1: Summary of Biological Activities of this compound

Case Study: this compound in Organ Preservation

This compound has been utilized in organ preservation solutions, demonstrating effectiveness in maintaining organ viability during transplantation. Research indicates that solutions containing this compound improve preservation outcomes by minimizing cellular damage during ischemia .

Potential Therapeutic Applications

The unique properties of this compound suggest its potential for therapeutic applications across various health conditions:

- Cardiovascular Health : Its role in myocardial protection during cardiac surgeries has been well-documented.

- Metabolic Disorders : Ongoing studies are exploring its effects on metabolic syndrome, diabetes, and obesity-related complications.

- Inflammatory Conditions : Research indicates that this compound may alleviate symptoms associated with inflammatory bowel diseases .

Safety and Toxicity

This compound is generally regarded as safe when consumed within recommended dietary allowances. However, excessive supplementation may lead to adverse effects such as increased ammonia levels or liver dysfunction in susceptible individuals . Monitoring is advised for patients with pre-existing liver conditions.

Q & A

Q. What are the primary biochemical roles of L-histidine in vivo, and how do these inform experimental design for studying its metabolic pathways?

this compound serves as a precursor for histamine (via decarboxylation) and carnosine (β-alanyl-L-histidine), which are critical in immune response, neurotransmission, and antioxidant defense . To study its metabolic flux, researchers should employ isotopic labeling (e.g., ¹³C or ¹⁵N-L-histidine) combined with LC-MS/MS to track incorporation into downstream metabolites. Tissue-specific pharmacokinetics must be considered, as histamine levels in organs like the liver and brain correlate directly with dietary this compound intake .

Q. How can researchers quantify this compound in biological samples with high specificity?

Methods include:

- HPLC with fluorescence detection : Derivatize this compound using o-phthalaldehyde (OPA) for enhanced sensitivity (detection limit: ~0.1 μM) .

- Tandem mass spectrometry (MS/MS) : Use collision-induced dissociation (CID) to distinguish this compound (m/z 155.06) from isomers. A Pearson’s correlation coefficient ≥0.85 between experimental and reference MS/MS spectra confirms identity .

- Enzymatic recycling assays : DNAzyme-based fluorescent biosensors achieve nanomolar sensitivity (LOD: 200 nM) without covalent modification .

Q. What are the key physicochemical properties of this compound relevant to buffer formulation in protein studies?

At pH 7.4 (physiological buffer):

- Density : 1.001–1.012 g/cm³ (0.00215–0.03648 mol/kg, 288–313 K) .

- Partial molar heat capacity (ϕCp) : 205–220 J/mol·K, influenced by temperature-dependent solute-solvent interactions .

- Oxidative stability : Vulnerable to tert-butylhydroperoxide (t-BHP)-induced degradation, forming hydroxyl radical adducts. Chelators like EDTA mitigate metal-catalyzed oxidation .

Advanced Research Questions

Q. How do intermolecular interactions of this compound in aqueous buffers affect its efficacy in drug formulations?

Studies using densimetry and differential scanning calorimetry (DSC) reveal that this compound exhibits structure-breaking behavior in water, with positive activation energy parameters (Δμ > 0) indicating chaotropic effects. In phosphate buffers (pH 7.4), its apparent molar volume (φV) decreases with rising temperature (288–313 K), suggesting weakened hydrogen bonding. These properties must be modeled via Jones-Dole viscosity coefficients (B ≈ 0.05–0.08 dm³/mol) to optimize drug solubility and stability .

Q. What experimental strategies address contradictions in this compound’s dual pro- and antioxidant roles?

- Pro-oxidant : this compound chelates Fe²⁺/Cu²⁺, enabling Fenton reaction-driven ROS generation in joint tissues .

- Antioxidant : Scavenges hydroxyl radicals (•OH) and singlet oxygen (¹O₂) via imidazole ring electron donation . To resolve context-dependent effects, use spin-trapping EPR to quantify ROS in vitro, and compare outcomes across cell types (e.g., synovial fibroblasts vs. neuronal cells) .

Q. How does this compound induce systemic resistance in plants, and what methodological pitfalls arise in translating this to crop protection?

In Arabidopsis, root-applied this compound (10 mM) upregulates ethylene (ET) biosynthesis genes (AtChiB, AtPDF1.2), conferring resistance to Botrytis cinerea. However, systemic effects vary by species: tomato shows no aerial ET-responsive gene expression despite root treatment . Key considerations:

- Use hydroponic systems to control histidine uptake.

- Validate gene expression via qPCR with stress-specific primers (e.g., SlPti5 for tomato).

- Account for microbiome interactions, as histidine metabolism by rhizobacteria may confound results .

Q. What are the challenges in characterizing this compound’s interactions with metal-organic frameworks (MOFs) for catalytic applications?

Post-functionalization of MOF-808 with this compound and Cu²⁺ reduces BET surface area from 868 to 482 m²/g due to pore occupancy. Use PXRD and EDS mapping to confirm structural integrity, and monitor catalytic activity via in situ FTIR for substrate selectivity (e.g., oxidation of phenolic vs. aliphatic compounds) .

Methodological Notes

- Contradictions in Safety Data : While acute toxicity is underexplored, MSDS documents note insufficient ecotoxicological and repeated-exposure data. Preclinical studies must prioritize OECD 407/408 guidelines .

- Analytical Validation : When using histidine as a reference standard, ensure purity ≥98% (HPLC-grade) and validate against NIST-certified materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.